5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride
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Description
“5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride” is a chemical compound with the molecular formula C10H11N2O3 . It is related to the compound 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)C(=O)NC1CNC(=O)c2cc3OCOc3cc12
. This indicates that the compound contains a trifluoroacetamide group attached to a tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of diverse heterocyclic systems, including pyrrolo- and indoloisoquinolinones, through intramolecular cyclizations, showcasing its versatility in creating complex molecular structures essential for drug development and organic materials (Katritzky, Mehta, & He, 2001).
Anticancer Activity
One study reported the synthesis of novel 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives containing a sulfonamide moiety. These compounds were designed according to pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Some synthesized compounds showed promising in vitro anticancer activity against the MCF7 human breast cancer cell line, indicating the potential of such derivatives in cancer therapy (Ahmed, Badahdah, & Qassar, 2017).
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis, providing a stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones, which are significant in the synthesis of compounds with potential pharmaceutical applications (Sieck, Ehwald, & Liebscher, 2005).
Synthesis of Tetra- and Penta-heterocyclic Compounds
Research has also focused on synthesizing tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds are valuable for their potential applications in medicinal chemistry and drug design (Abdallah, Hassaneen, & Abdelhadi, 2009).
properties
IUPAC Name |
(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9;/h1-2,7H,3-4,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPMYLQVIBXZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride |
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